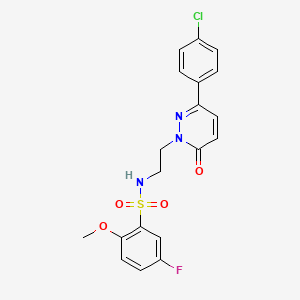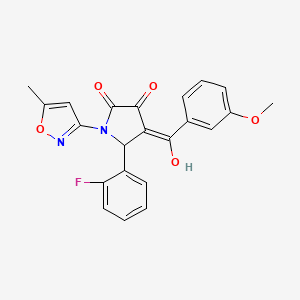
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as AMT, is a chemical compound that belongs to the class of phenylthiophenes. It is a synthetic compound that has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body.
Aplicaciones Científicas De Investigación
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body. It has been used as a reference compound for studying the activity of certain drugs, including cannabinoid receptor agonists and antagonists. (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been used to study the effects of certain drugs on the central nervous system, including their potential as treatments for various neurological disorders.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a variety of effects on the body, including changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Direcciones Futuras
There are several future directions for research on (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, including further studies on its mechanism of action and its potential as a therapeutic agent for various neurological disorders. Other areas of research could include the development of new synthetic methods for producing (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone and the exploration of its potential as a tool for studying the effects of drugs on the body.
Métodos De Síntesis
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone can be synthesized using a variety of methods, including the reaction of tosyl chloride with 3-amino-5-mesitylaminothiophene-2-carboxylic acid, followed by the reaction with phenylmagnesium bromide. The resulting compound is then treated with acetic anhydride to form (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone. Other methods of synthesis include the reaction of 3-amino-5-mesitylaminothiophene-2-carboxylic acid with phenylmagnesium bromide, followed by the reaction with tosyl chloride.
Propiedades
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJAWLPEOWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)


![N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2881398.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)
![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)

![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)

![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2881409.png)

